molecular formula C5H9N5O B596725 5-amino-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide CAS No. 1228552-93-9

5-amino-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B596725
M. Wt: 155.161
InChI Key: LHFFZPOUFUWQOT-UHFFFAOYSA-N
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Description

“5-amino-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms . Triazoles are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . Two complementary pathways have been proposed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been studied using techniques like NMR spectroscopy and X-ray crystallography . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include the nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring . The reaction pathways depend on the nucleophilicity of the amines used .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives depend on their specific structures. For example, 3-Amino-1,2,4-triazole is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Triazolo[4,5-e][1,4]diazepines : A study by Kemskiy et al. (2018) describes the synthesis of 5-hydroxy[1,2,3]triazolo[4,5-e][1,4]diazepines from 5-amino-N-(2,2-dimethoxyethyl)-1Н-1,2,3-triazole-4-carboxamides, indicating its role in the formation of complex heterocyclic structures (Kemskiy et al., 2018).

  • Formation of 8-azapurin-6-ones : Albert and Trotter (1979) investigated the condensation of 4-amino-1,2,3-triazole-5-carboxamides with various acetates, highlighting its utility in creating diverse molecular structures (Albert & Trotter, 1979).

Chemical Reactions and Properties

  • Dimroth Rearrangement Studies : Research by Ferrini et al. (2015) focuses on the use of 5-amino-1,2,3-triazole-4-carboxylic acid in the preparation of peptidomimetics and biologically active compounds, addressing challenges related to the Dimroth rearrangement (Ferrini et al., 2015).

  • Heterocyclic Compounds Chemistry : Sutherland and Tennant (1971) explored the heating of 5-amino-1-phenyl-1,2,3-triazoles, leading to various acetyl derivatives and discussing the rearrangement processes (Sutherland & Tennant, 1971).

Antimicrobial Applications

  • Antimicrobial Activity : Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated their antimicrobial activities against various pathogens, highlighting the potential of these compounds in treating infections (Pokhodylo et al., 2021).

Antiviral and Anticancer Research

  • Purine Nucleoside Phosphorylase Inhibitors : Sanghvi et al. (1988) studied derivatives of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine, assessing their activity as inhibitors of purine nucleoside phosphorylase, an enzyme relevant in viral infections (Sanghvi et al., 1988).

  • Antiproliferative Agents Synthesis : Huo et al. (2021) reported the synthesis of novel 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives, showing potential as antiproliferative agents against cancer cells (Huo et al., 2021).

Safety And Hazards

The safety and hazards associated with 1,2,4-triazole derivatives depend on their specific structures and uses. For instance, 3-Amino-1,2,4-triazole is used as a herbicide and can cause irritation and damage to the eyes, skin, respiratory system, and digestive system .

properties

IUPAC Name

3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-10(2)4(11)3-7-5(6)9-8-3/h1-2H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFFZPOUFUWQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide

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